molecular formula C20H30N2O4S B2825787 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896377-87-0

8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2825787
CAS RN: 896377-87-0
M. Wt: 394.53
InChI Key: ZBZFTJSVDCYPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Oxygenated Fuels in Spark Ignition Engines

Research on oxygenated fuels, such as alcohols and ethers, reveals their potential for environmentally friendly fuel alternatives. These substances, including ethers like methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are used as octane boosters in gasoline, enhancing fuel efficiency and reducing pollutants like carbon monoxide (CO) and nitrogen oxides (NOx). This field of study underscores the significance of exploring alternative fuel compositions for reducing environmental impact and improving engine performance (Awad et al., 2018).

Oxidation of Sulfur Compounds

The photocatalytic oxidation of sulfur compounds, which are by-products of industrial processes, is crucial for reducing their malodorous and harmful effects. Studies have focused on the efficiency of different photocatalytic materials, such as TiO2 and aromatic photosensitizers, for oxidizing these compounds in gaseous flows. This research highlights the potential for innovative materials to address environmental pollution challenges (Cantau et al., 2007).

Microbial Degradation of Chemicals

The microbial degradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids (PFAAs), has been extensively reviewed. These substances, found in various industrial and commercial products, have raised concerns due to their persistence and potential toxic effects. Understanding microbial degradation pathways and the environmental fate of these compounds is critical for assessing their impact and managing their presence in the environment (Liu & Avendaño, 2013).

Hydrogen Bonding in Solvent Mixtures

The study of hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other cosolvents has implications for understanding solvent interactions at the molecular level. Such knowledge is essential for various applications, including drug formulation and material science. The research provides insights into how DMSO interacts with other substances, affecting solubility and the behavior of mixtures (Kiefer et al., 2011).

properties

IUPAC Name

3,3-dimethyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-16-5-7-17(8-6-16)27(24,25)22-13-14-26-20(22)9-11-21(12-10-20)18(23)15-19(2,3)4/h5-8H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZFTJSVDCYPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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